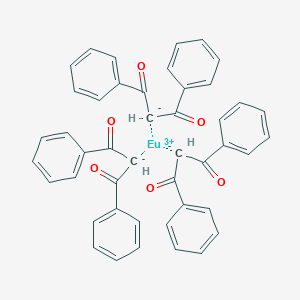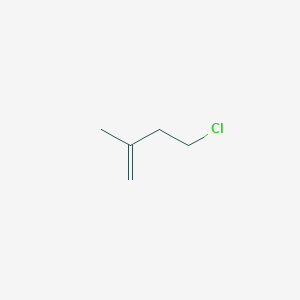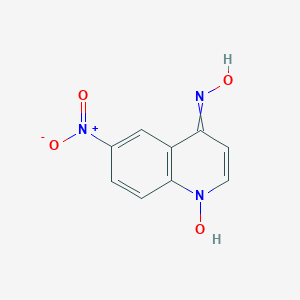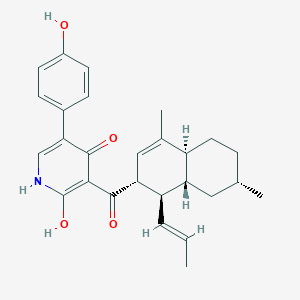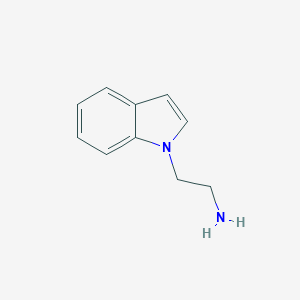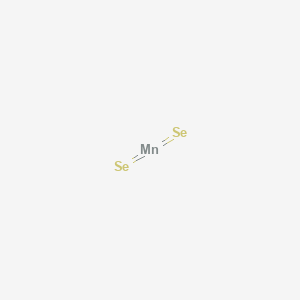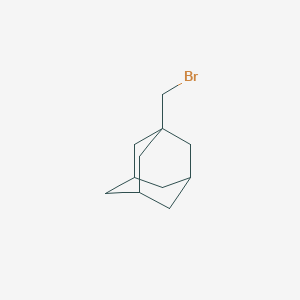
1-(Bromometil)adamantano
Descripción general
Descripción
1-(Bromomethyl)adamantane, also known as 1-bromo-3-methyladamantane, is a synthetic compound with a variety of applications in scientific research. It is a white crystalline solid that is soluble in chloroform and slightly soluble in water. 1-(Bromomethyl)adamantane has a molecular formula of C10H15Br and a molecular weight of 212.15 g/mol. It has been used in a range of scientific studies, including the synthesis of other compounds, the study of biochemical and physiological effects, and the exploration of new directions for further research.
Aplicaciones Científicas De Investigación
Síntesis de derivados de adamantano insaturados
1-(Bromometil)adamantano juega un papel crucial en la síntesis de derivados de adamantano insaturados . Estos derivados son altamente reactivos y se pueden utilizar como materiales de partida para la síntesis de diversos derivados funcionales de adamantano .
Desarrollo de métodos novedosos para la preparación
El compuesto también se usa en el desarrollo de métodos novedosos para la preparación de derivados de adamantano . Esto incluye la síntesis de adamantanos con sustitución de vinilo, que se pueden usar como nanohilos para conectar superficies de contacto semiconductoras .
Reacciones de polimerización
This compound se usa en reacciones de polimerización . La alta reactividad de los derivados de adamantano ofrece amplias oportunidades para su utilización en la síntesis de monómeros, combustibles y aceites térmicamente estables y de alta energía, compuestos bioactivos, productos farmacéuticos y polímeros voluminosos similares al diamante de mayor tamaño, como los diamantoides .
Cálculos químico-cuánticos
Este compuesto se usa en cálculos químico-cuánticos para investigar la estructura electrónica de los derivados de adamantano . Esto ayuda a dilucidar los mecanismos para sus transformaciones químicas y catalíticas .
Sistemas de administración de fármacos
This compound se usa en el diseño y síntesis de nuevos sistemas de administración de fármacos . El grupo adamantano se aplica ampliamente en estos sistemas para aumentar su lipofilia y mejorar sus propiedades farmacológicas
Safety and Hazards
1-(Bromomethyl)adamantane is classified as causing severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-(Bromomethyl)adamantane is a derivative of adamantane, a type of diamondoid It’s known that adamantane derivatives have a wide range of applications due to their high reactivity . They can be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
For instance, a Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene was carried out using tetrakis(triphenylphosphine)palladium as a catalyst .
Biochemical Pathways
The high reactivity of adamantane derivatives suggests that they could potentially interact with various biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (22916) and solubility, would likely influence its pharmacokinetic profile .
Result of Action
The compound’s high reactivity suggests that it could potentially induce a variety of chemical transformations .
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)adamantane can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C . Additionally, the compound’s reactivity might be affected by the presence of other substances or changes in pH, temperature, and pressure.
Propiedades
IUPAC Name |
1-(bromomethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRBYCAVZBQANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362862 | |
| Record name | 1-(bromomethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14651-42-4 | |
| Record name | 1-(bromomethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)adamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1-(Bromomethyl)adamantane?
A1: 1-(Bromomethyl)adamantane crystallizes with mirror symmetry. [] The molecules are bisected by mirror planes, with five carbon atoms, three hydrogen atoms, and the bromine atom lying on this plane. [] The crystal packing is primarily stabilized by weak van der Waals interactions. []
Q2: How does the reactivity of 1-(bromomethyl)adamantane compare to other dihaloadamantanes in ring-closing reactions?
A2: While reacting with sodium metal can lead to ring closure forming 1,2-methanoadamantane, 1-(bromomethyl)adamantane often yields different major products compared to its isomers like 2-bromo-1-(chloromethyl)adamantane. [] For instance, reactions with sodium or alkyllithium reagents primarily produce methyladamantane or 4-methyleneprotoadamantane. [] This difference highlights the impact of halogen position on the reaction pathway and product selectivity in dihaloadamantanes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
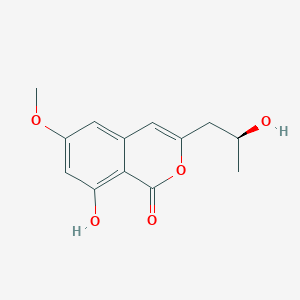


![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)



